

Application Notes: Staining Protocols for Histological Samples Using Acid Red 151

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Compound of Interest

Compound Name: C.I. Acid red 151

Cat. No.: B12781643

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Introduction to C.I. Acid Red 151 in Histological Staining

C.I. Acid Red 151 (CAS 6406-56-0) is a double azo dye belonging to the class of anionic acid dyes.^[1] In histological applications, acid dyes are utilized to stain basic (acidophilic) tissue components. The fundamental principle of this staining method lies in the electrostatic attraction between the negatively charged anionic dye molecules and the positively charged cationic components within the tissue.^{[2][3]} Key targets for acid dyes include proteins in the cytoplasm, muscle fibers, and collagen.^{[2][3]}

The intensity of staining with acid dyes is highly dependent on the pH of the staining solution. An acidic environment increases the number of positively charged groups on tissue proteins, thereby enhancing the binding of the anionic dye and resulting in a more intense stain.^{[2][4]} Consequently, Acid Red 151 is a suitable candidate for use as a counterstain in routine histology, often in conjunction with a nuclear stain such as hematoxylin, to provide clear visual contrast between the nucleus and cytoplasm. It can also be a component in trichrome staining methods for differentiating muscle and collagen.^[2]

Data Presentation

Physicochemical Properties of C.I. Acid Red 151

Property	Value	Reference
C.I. Name	Acid Red 151	[1]
CAS Number	6406-56-0	[1]
Molecular Formula	C22H15N4NaO4S	[1]
Molecular Weight	454.43 g/mol	[1]
Appearance	Dark red powder	[1]
Solubility in Water	20 g/L	[5]

Optimization of Staining Protocol

The following table should be used to record and compare results during the optimization of the staining protocol for specific tissue types and experimental conditions.

Parameter	Condition 1	Condition 2	Condition 3	Condition 4	Observed Results/Comments
Fixative Used					
Tissue Type					
Section Thickness					
Acid Red 151 Conc.					
Staining Solution pH					
Staining Time					
Differentiation Time					
Nuclear Stain					
Staining Intensity					
Background Staining					
Overall Quality					

Experimental Protocols

Principle of Staining

This protocol details the use of Acid Red 151 as a cytoplasmic counterstain following nuclear staining with an iron hematoxylin, which is resistant to acidic solutions. The anionic Acid Red 151 will bind to the positively charged proteins in the cytoplasm, muscle, and collagen, staining them in shades of red. The hematoxylin, a basic dye complex, will stain the negatively charged nucleic acids in the cell nuclei a purplish-blue.

Required Materials

- **C.I. Acid Red 151** powder
- Distilled water
- Glacial acetic acid
- Weigert's Iron Hematoxylin (Solutions A and B) or other suitable hematoxylin
- Hydrochloric acid
- Ethanol (100%, 95%, and 70%)
- Xylene or xylene substitute
- Paraffin-embedded tissue sections on slides
- Staining jars
- Permanent mounting medium and coverslips

Solution Preparation

- Acid Red 151 Staining Solution (0.5% - 1.0% w/v in 1% Acetic Acid):
 - Dissolve 0.5g to 1.0g of Acid Red 151 powder in 100 mL of distilled water.
 - Add 1.0 mL of glacial acetic acid.
 - Mix thoroughly and filter before use. The optimal concentration should be determined empirically.
- Weigert's Iron Hematoxylin:
 - Prepare fresh by mixing equal parts of Solution A and Solution B immediately before use.
- Acid Alcohol (1% HCl in 70% Ethanol):

- Add 1 mL of concentrated hydrochloric acid to 99 mL of 70% ethanol.

Staining Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes, 5 minutes each.
 - Transfer to 100% ethanol: 2 changes, 3 minutes each.
 - Transfer to 95% ethanol: 2 changes, 3 minutes each.
 - Transfer to 70% ethanol: 3 minutes.
 - Rinse gently in running tap water.^[2]
- Nuclear Staining:
 - Immerse in freshly mixed Weigert's iron hematoxylin for 5-10 minutes.
 - Wash in running tap water for 5 minutes.
 - Differentiate in 1% acid alcohol with quick dips (1-3 seconds) until the cytoplasm is pale pink.^[2]
 - Wash immediately in running tap water.
 - "Blue" the sections in a suitable alkaline solution (e.g., Scott's tap water substitute) or running tap water for 1-2 minutes.
 - Wash in running tap water for 5 minutes.
- Counterstaining with Acid Red 151:
 - Immerse slides in the Acid Red 151 staining solution for 3-5 minutes. The optimal time will depend on the desired staining intensity and should be determined through optimization.
 - Briefly rinse in distilled water to remove excess stain.

- Dehydration and Mounting:
 - Dehydrate rapidly through graded alcohols: 95% ethanol (2 changes, 1 minute each), 100% ethanol (2 changes, 1 minute each).
 - Clear in xylene or a xylene substitute: 2 changes, 3 minutes each.
 - Mount with a permanent mounting medium and apply a coverslip.

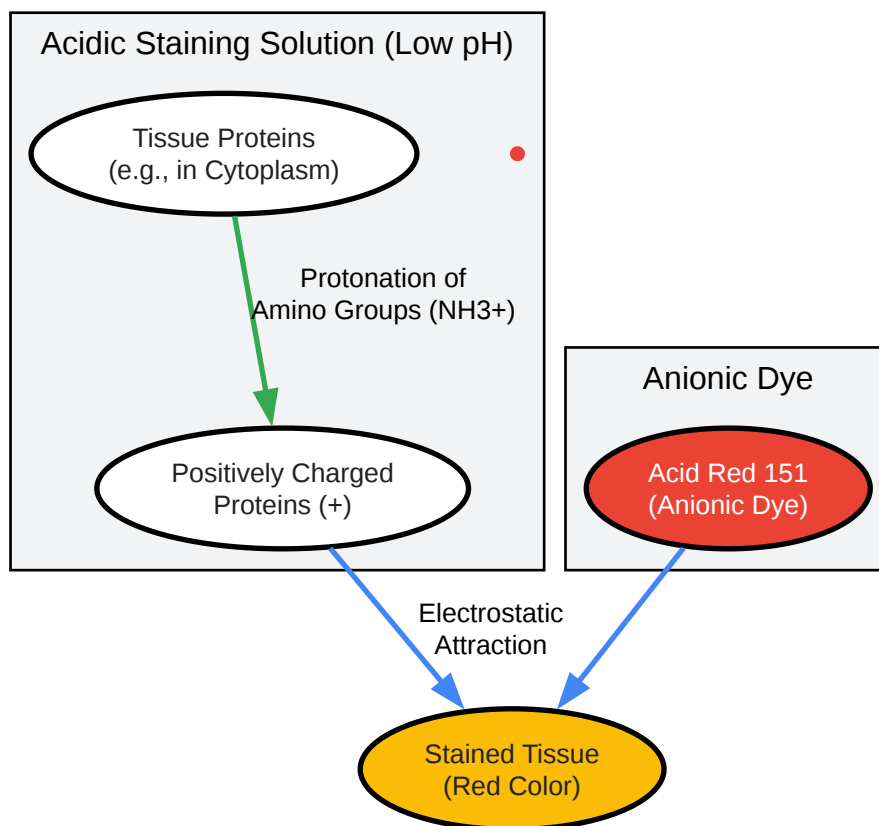
Expected Results

- Nuclei: Blue/Purple
- Cytoplasm, Muscle, Keratin: Shades of Red
- Collagen: Pink/Red

Visualizations

Staining Mechanism

Mechanism of Acid Red 151 Staining

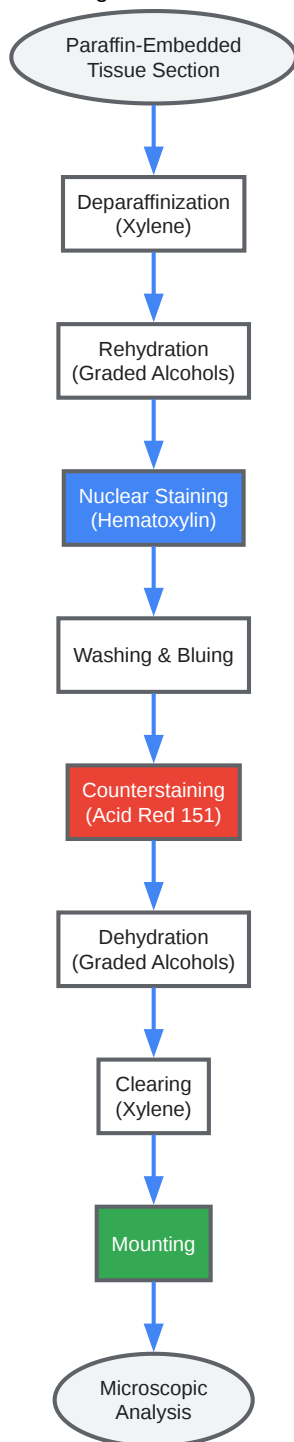


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Caption: Electrostatic attraction between anionic Acid Red 151 and protonated tissue proteins.

Experimental Workflow

Histological Staining Workflow with Acid Red 151

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Caption: Standard workflow for staining histological samples with Acid Red 151.

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